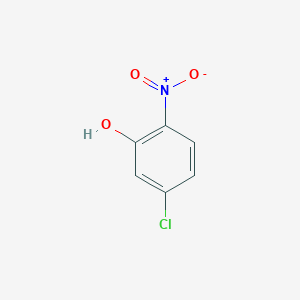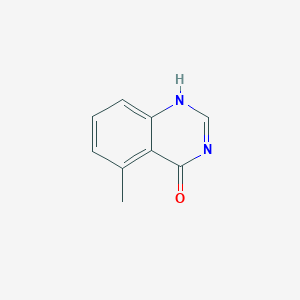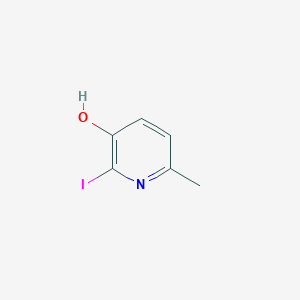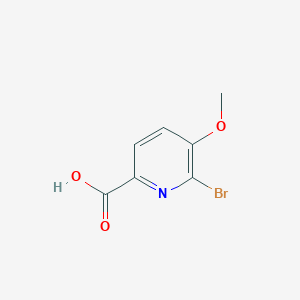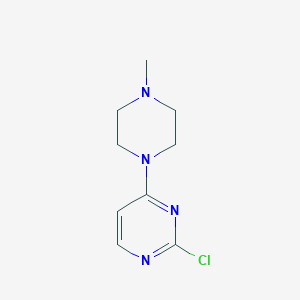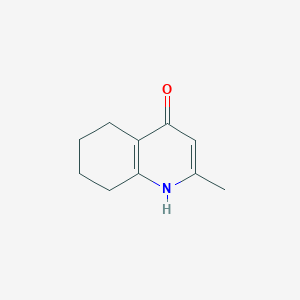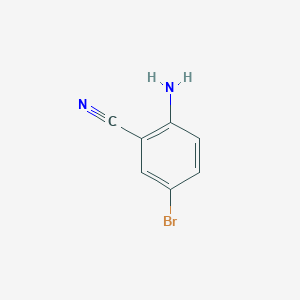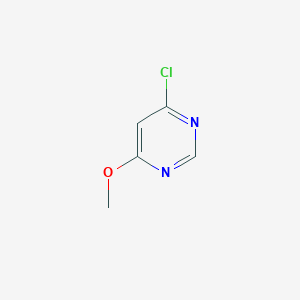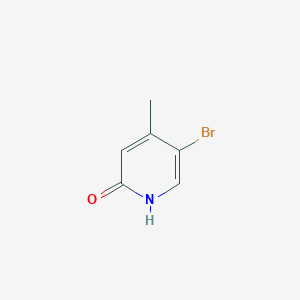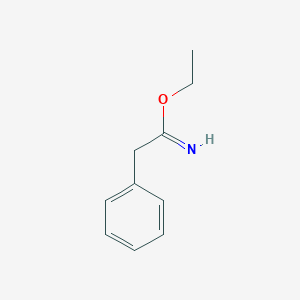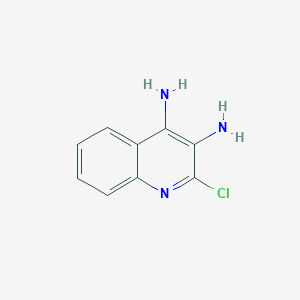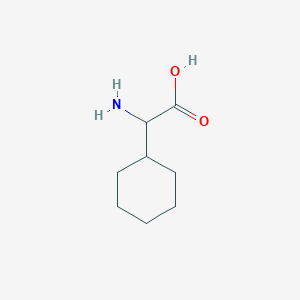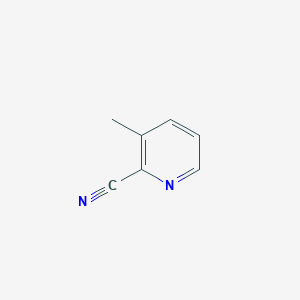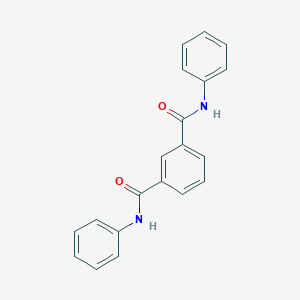
N,N'-Diphenylisophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Diphenylisophthalamide, also known as DPI, is a chemical compound that has been widely used in scientific research for its unique properties. DPI is a white crystalline solid that is soluble in organic solvents, and it has been used in a variety of applications such as cancer research, neuroscience, and immunology. In
Applications De Recherche Scientifique
N,N'-Diphenylisophthalamide has been widely used in scientific research for its ability to inhibit protein kinase C (PKC) activity. PKC is an enzyme that plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. N,N'-Diphenylisophthalamide has been used to study the role of PKC in cancer research, immunology, and neuroscience. In cancer research, N,N'-Diphenylisophthalamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In immunology, N,N'-Diphenylisophthalamide has been used to study the role of PKC in T-cell activation and differentiation. In neuroscience, N,N'-Diphenylisophthalamide has been used to study the role of PKC in synaptic plasticity and memory formation.
Mécanisme D'action
N,N'-Diphenylisophthalamide inhibits PKC activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins and disrupts the downstream signaling pathways. N,N'-Diphenylisophthalamide has been shown to be a selective inhibitor of PKC, and it does not affect other kinases such as protein kinase A (PKA) and protein kinase B (PKB).
Effets Biochimiques Et Physiologiques
N,N'-Diphenylisophthalamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N,N'-Diphenylisophthalamide induces apoptosis through the activation of caspase-3 and caspase-9. In T-cells, N,N'-Diphenylisophthalamide inhibits the activation of nuclear factor of activated T-cells (NFAT) and interferon-gamma (IFN-gamma) production. In neurons, N,N'-Diphenylisophthalamide has been shown to enhance long-term potentiation (LTP) and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-Diphenylisophthalamide has several advantages for lab experiments. It is a selective inhibitor of PKC, and it does not affect other kinases. N,N'-Diphenylisophthalamide is also a potent inhibitor of PKC, and it has been shown to be effective at nanomolar concentrations. However, N,N'-Diphenylisophthalamide has some limitations for lab experiments. It is not a reversible inhibitor of PKC, and it can lead to the downregulation of PKC expression with prolonged exposure.
Orientations Futures
There are several future directions for the use of N,N'-Diphenylisophthalamide in scientific research. One potential application is in the development of cancer therapies. N,N'-Diphenylisophthalamide has been shown to induce apoptosis in cancer cells, and it may have potential as a chemotherapeutic agent. Another potential application is in the study of neurodegenerative diseases. PKC has been implicated in the pathogenesis of Alzheimer's disease, and N,N'-Diphenylisophthalamide may have potential as a therapeutic agent for this condition. Additionally, N,N'-Diphenylisophthalamide may have potential as a tool for studying the role of PKC in other cellular processes such as inflammation and cardiovascular disease.
Conclusion:
In conclusion, N,N'-Diphenylisophthalamide is a chemical compound that has been widely used in scientific research for its ability to inhibit PKC activity. N,N'-Diphenylisophthalamide has been used in a variety of applications such as cancer research, immunology, and neuroscience. N,N'-Diphenylisophthalamide inhibits PKC activity by binding to the ATP-binding site of the enzyme, and it has several biochemical and physiological effects. N,N'-Diphenylisophthalamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of N,N'-Diphenylisophthalamide in scientific research, and it may have potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
N,N'-Diphenylisophthalamide can be synthesized through a multi-step process starting from phthalic anhydride and aniline. The first step involves the reaction of phthalic anhydride with aniline to form N-phenylphthalimide. This intermediate is then reacted with aniline in the presence of a dehydrating agent to form N,N'-Diphenylisophthalamide. The final product is purified through recrystallization to obtain a high-purity N,N'-Diphenylisophthalamide.
Propriétés
Numéro CAS |
13111-32-5 |
|---|---|
Nom du produit |
N,N'-Diphenylisophthalamide |
Formule moléculaire |
C20H16N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-N,3-N-diphenylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H16N2O2/c23-19(21-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(24)22-18-12-5-2-6-13-18/h1-14H,(H,21,23)(H,22,24) |
Clé InChI |
JMGJYCNTCKZBBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3 |
Synonymes |
1,3-BenzenedicarboxaMide, N,N'-diphenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)
